![molecular formula C5H3BrN2O3 B12956859 2-Bromo-6-nitropyridin-4-ol](/img/structure/B12956859.png)
2-Bromo-6-nitropyridin-4-ol
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Overview
Description
2-Bromo-6-nitropyridin-4-ol is a heterocyclic organic compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 2 and 6 positions, respectively, and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitropyridin-4-ol typically involves the nitration of 2-bromo-4-hydroxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6 position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium) are commonly used.
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol) are typical reagents.
Oxidation: Potassium permanganate, solvents (e.g., acetone), and acidic conditions are often employed.
Major Products:
Substitution: Formation of 2-substituted-6-nitropyridin-4-ol derivatives.
Reduction: Formation of 2-bromo-6-aminopyridin-4-ol.
Oxidation: Formation of 2-bromo-6-nitropyridin-4-one.
Scientific Research Applications
2-Bromo-6-nitropyridin-4-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitropyridin-4-ol is primarily influenced by its functional groups. The nitro group acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic aromatic substitution. This property makes it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
2-Bromo-4-nitropyridine: Similar structure but lacks the hydroxyl group at the 4 position.
2-Chloro-6-nitropyridin-4-ol: Similar structure with chlorine instead of bromine.
2-Bromo-6-aminopyridin-4-ol: Similar structure with an amino group instead of a nitro group.
Uniqueness: 2-Bromo-6-nitropyridin-4-ol is unique due to the combination of bromine, nitro, and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
2-bromo-6-nitro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQVGBYIGRVJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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